3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole
Description
Molecular Formula
The molecular formula is C₃H₄N₂OS₂ , with a molecular weight of 148.21 g/mol .
| Component | Count |
|---|---|
| Carbon (C) | 3 |
| Hydrogen (H) | 4 |
| Nitrogen (N) | 2 |
| Oxygen (O) | 1 |
| Sulfur (S) | 2 |
Structural Isomerism
The compound belongs to the 1,2,4-thiadiazole family, one of four possible structural isomers of thiadiazole:
| Isomer Type | Heteroatom Positions |
|---|---|
| 1,2,3-thiadiazole | S at 1, N at 2 and 3 |
| 1,2,4-thiadiazole | S at 1, N at 2 and 4 |
| 1,2,5-thiadiazole | S at 1, N at 2 and 5 |
| 1,3,4-thiadiazole | S at 1, N at 3 and 4 |
Key distinctions:
- 1,2,4-thiadiazole exhibits reduced aromaticity compared to pyridine but retains stability due to conjugation.
- Substitution at positions 3 and 5 distinguishes it from isomers like 1,3,4-thiadiazole , which is more common in pharmaceuticals (e.g., acetazolamide).
Positional Isomerism Example :
- 5-(Methylsulfanyl)-1,3,4-thiadiazol-2-ol would represent a positional isomer with nitrogen atoms at positions 1, 3, and 4.
Properties
IUPAC Name |
5-methylsulfanyl-1,2,4-thiadiazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2OS2/c1-7-3-4-2(6)5-8-3/h1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOGIBRBPAGZREF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=O)NS1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30374741 | |
| Record name | 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56409-41-7 | |
| Record name | 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30374741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 56409-41-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Starting Materials and Key Intermediates
- 3-Methoxy-5-chloro-1,2,4-thiadiazole is a common precursor, synthesized by reacting methylisourea hydrochloride with perchloromethylmercaptan in the presence of sodium hydroxide in chlorinated solvents like methylene chloride or chloroform.
- Compounds of formula V (where X = oxygen or sulfur) are prepared by reacting alcohols or thiols with cyanamide under acidic conditions or by reaction of halides with thiourea to yield isothiuronium salts.
Key Reactions and Conditions
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of 5-chlorothiadiazole | Reaction of compound V with perchloromethylmercaptan in inert solvents (methylene chloride, chloroform) with alkali hydroxide at 0°C | 5-Chlorothiadiazole intermediate |
| 2 | Substitution | Heating 3-methoxy-5-chloro-1,2,4-thiadiazole with sodium salt of methanesulfinic acid in methylcellosolve at 100°C for 1 hour | 3-Methoxy-5-methylsulphonyl-1,2,4-thiadiazole (oxidation precursor) |
| 3 | Oxidation | Oxidation of 3,5-bis(methylmercapto)-1,2,4-thiadiazole with peroxyacetic acid (52%) in glacial acetic acid at 40-60°C | 3-Methylmercapto-5-methylsulphonyl-1,2,4-thiadiazole (oxidized derivative) |
These reactions are generally performed in chlorinated solvents such as methylene chloride or chloroform, with reaction temperatures maintained between 80°C and reflux temperatures, depending on the step.
Specific Preparation of this compound
While direct literature on this compound is limited, the compound can be synthesized by modification of 3-methylmercapto-5-substituted thiadiazoles through:
- Hydrolysis or substitution of methoxy groups to hydroxy groups.
- Controlled oxidation/reduction steps to maintain the mercapto group while introducing the hydroxy group at position 3.
- Use of peroxy acids or hydrogen peroxide as oxidizing agents to achieve selective oxidation without degrading the mercapto substituent.
Detailed Reaction Example (Based on US Patent US3846438A)
| Step | Procedure | Yield (%) | Physical Data |
|---|---|---|---|
| 1 | 3-Methoxy-5-chloro-1,2,4-thiadiazole (15 g, 0.1 mol) heated with sodium salt of methanesulfinic acid in methylcellosolve at 100°C for 1 hour | 62 | Colorless needles, M.P. 76°C |
| 2 | Oxidation of 3,5-bis(methylmercapto)-1,2,4-thiadiazole (17.8 g, 0.1 mol) with 52% peroxyacetic acid (29.3 g, 0.2 mol) in glacial acetic acid at 40-60°C | 53 | Colorless crystals, M.P. 72-74°C |
The reaction progress is monitored by the disappearance of discoloration on potassium iodide starch paper, indicating completion of oxidation.
Analytical and Structural Confirmation
- Spectroscopic Techniques : FT-IR, $$^{1}H$$-NMR, and mass spectrometry confirm the presence of hydroxy and mercapto groups and the thiadiazole ring structure.
- Elemental Analysis : Confirms the expected carbon, hydrogen, nitrogen, sulfur, and oxygen content consistent with the target compound.
- Melting Point : Provides purity indication and confirmation of compound identity.
Summary Table of Preparation Methods
Research Findings and Notes
- The oxidation step is crucial for obtaining the correct oxidation state of sulfur in the mercapto group without over-oxidizing to sulfonyl derivatives.
- Reaction conditions such as solvent choice and temperature significantly influence yield and purity.
- The preparation method is adaptable for various substitutions on the thiadiazole ring, allowing for structural diversity and potential biological activity exploration.
- The use of perchloromethylmercaptan is a key step for introducing the mercapto substituent at the 3-position of the thiadiazole ring.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The hydroxyl and methylmercapto groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and dyes
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole is not fully understood. its biological activities are thought to be mediated through interactions with specific molecular targets and pathways. For example, its antimicrobial activity may involve the inhibition of key enzymes or disruption of cell membrane integrity. Further research is needed to elucidate the precise molecular mechanisms involved.
Comparison with Similar Compounds
To contextualize the properties and applications of 3-hydroxy-5-methylmercapto-1,2,4-thiadiazole, a comparative analysis with structurally analogous compounds is provided below:
Structural Analogues within the Thiadiazole Family
Key Observations :
- Substituent Effects: The methylthio group in this compound enhances lipophilicity compared to hydroxylated analogues like 2-amino-5-mercapto-1,3,4-thiadiazole. This may improve membrane permeability in biological systems .
- Ring System Differences: 1,2,4-thiadiazoles (e.g., the target compound) vs. 1,3,4-thiadiazoles (e.g., 2-amino-5-mercapto-1,3,4-thiadiazole) exhibit distinct electronic profiles due to sulfur atom positioning, influencing reactivity and binding interactions .
Comparison with Triazole Derivatives
Triazoles, such as 3-methyl-1,2,4-triazole-5-thione (CAS: 39255-68-0), share a nitrogen-rich heterocyclic core but lack sulfur in the ring. These compounds are widely used in antifungal agents (e.g., fluconazole). Key differences include:
- Electron Density : Thiadiazoles have higher electron-deficient cores due to sulfur’s electronegativity, making them more reactive toward nucleophiles compared to triazoles .
- Pharmacological Targets : Triazoles often target cytochrome P450 enzymes, while thiadiazoles may inhibit enzymes like c-Jun N-terminal kinase (JNK) or exhibit antitumor activity via different mechanisms .
Fused Heterocyclic Analogues
Compounds like triazolothiadiazines (e.g., 3,5-dihydro-7H-[1,2,4]triazolo[1,5-c][1,3,5]thiadiazine 6,6-dioxides) combine triazole and thiadiazole moieties. These fused systems demonstrate enhanced antitumor activity (e.g., IC₅₀ = 2.94 µM against HepG2 cells) compared to monocyclic thiadiazoles, likely due to improved DNA intercalation or protein binding .
Biological Activity
3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole (CAS No. 56409-41-7) is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Formula:
- Molecular Formula: C₃H₄N₂OS₂
- Molecular Weight: 148.21 g/mol
Synthesis Methods:
The synthesis of this compound can be achieved through various methods. A common synthetic route involves:
- Reaction of potassium cyanocarbonimidodithioate with dimethyl sulfate in water at room temperature for two hours.
- Addition of hydrogen chloride and dihydrogen peroxide in water while maintaining a pH of 2-3 for half an hour.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibiotic agent.
Table 1: Antimicrobial Activity Against Different Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Properties
In addition to its antimicrobial effects, studies have explored the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines, including human colon (HCT116), lung (H460), and breast cancer (MCF-7) cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC₅₀ Value (µg/mL) |
|---|---|
| HCT116 | 3.29 |
| H460 | 10 |
| MCF-7 | 5.00 |
The precise mechanism of action for this compound is not fully elucidated. However, it is believed that its biological activities may be mediated through interactions with specific molecular targets and pathways. For instance:
- Antimicrobial Activity: Potential inhibition of key enzymes or disruption of cell membrane integrity.
- Anticancer Activity: Induction of apoptosis through mitochondrial pathways and inhibition of specific signaling cascades involved in cancer cell proliferation .
Case Studies
Several case studies have highlighted the efficacy of this compound in clinical and laboratory settings:
- Case Study on Antimicrobial Efficacy: A study conducted on the effectiveness of this compound against multi-drug resistant bacterial strains showed promising results, indicating that it could serve as a lead compound for developing new antibiotics.
- Case Study on Cancer Treatment: In vitro studies demonstrated that treatment with varying concentrations of the compound resulted in significant growth inhibition in several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Hydroxy-5-methylmercapto-1,2,4-thiadiazole, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis of thiadiazole derivatives typically involves cyclization reactions using precursors like thiosemicarbazides or thioureas under acidic or basic conditions. For example, microwave-assisted synthesis (MW) reduces reaction times and improves yields compared to classical methods, as demonstrated in the synthesis of triazolo-thiadiazoles . Solvent choice (e.g., ethanol or water) and catalysts (e.g., sodium ethoxide) significantly affect regioselectivity and purity . Characterization via HPLC and elemental analysis is critical to confirm purity .
Q. How can spectroscopic techniques (NMR, IR) be employed to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks based on substituent effects. The hydroxy (-OH) and methylmercapto (-SCH₃) groups produce distinct shifts; e.g., methoxy groups in similar compounds show signals at δ 3.8–4.0 ppm in ¹H NMR .
- IR Spectroscopy : Confirm functional groups via characteristic stretches (e.g., O-H at ~3200 cm⁻¹, C-S at ~600–700 cm⁻¹) .
- Mass Spectrometry : Validate molecular weight and fragmentation patterns .
Q. What are the key physicochemical properties influencing the solubility and stability of this compound?
- Methodological Answer : Lipophilicity (logP) can be estimated via reversed-phase HPLC, with substituents like -SCH₃ enhancing lipid solubility compared to amino or methoxy groups . Stability studies under varying pH and temperature conditions (e.g., accelerated degradation assays) identify optimal storage conditions. For example, thiadiazoles with electron-withdrawing groups exhibit greater thermal stability .
Advanced Research Questions
Q. What in vitro assays are suitable for evaluating the antimicrobial potential of this compound?
- Methodological Answer :
- Antibacterial : Minimum Inhibitory Concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with comparison to controls like ampicillin .
- Antifungal : Broth microdilution assays against C. albicans, noting thiadiazole derivatives' ability to disrupt fungal membrane integrity .
- Cytotoxicity : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Q. How does the substitution pattern on the thiadiazole ring modulate biological activity?
- Methodological Answer : Comparative studies of analogs (e.g., 3-amino vs. 3-methoxy derivatives) reveal that electron-donating groups (-OCH₃, -NH₂) enhance interactions with enzymes like COX-2, while hydrophobic groups (-SCH₃) improve membrane permeability . Quantitative Structure-Activity Relationship (QSAR) models can predict activity based on Hammett constants or molecular descriptors .
Q. How can computational methods (e.g., DFT, molecular docking) predict tautomerism and target binding?
- Methodological Answer :
- Tautomerism : Density Functional Theory (DFT) calculations determine the relative stability of tautomers in gas and solvent phases. For 5-amino-thiadiazoles, the thione-thiol tautomer equilibrium is influenced by solvent polarity .
- Docking Studies : Use software like AutoDock to model interactions with targets (e.g., GSK3β or bacterial enzymes). The hydroxy and methylmercapto groups may form hydrogen bonds or hydrophobic contacts with active-site residues .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay protocols (e.g., cell line specificity, incubation times) or compound purity. Standardize assays using reference compounds (e.g., doxorubicin for cytotoxicity) and validate purity via orthogonal methods (HPLC, NMR) . Meta-analyses of structure-activity trends can clarify substituent effects .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
